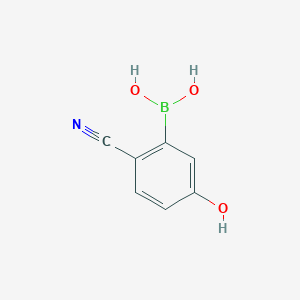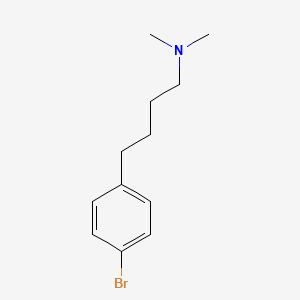
(+)-trans,trans-Abscisic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-trans,trans-Abscisic Acid-d3 is a deuterated form of abscisic acid, a naturally occurring plant hormone involved in various physiological processes. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in scientific research, particularly in studies involving mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans,trans-Abscisic Acid-d3 typically involves the incorporation of deuterium atoms into the abscisic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of deuterated intermediates, followed by their conversion into the final product. Advanced purification techniques, such as chromatography, are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
(+)-trans,trans-Abscisic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
科学研究应用
(+)-trans,trans-Abscisic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of plant physiology to understand the role of abscisic acid in stress responses and developmental processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of agricultural products and as a standard in analytical chemistry.
作用机制
The mechanism of action of (+)-trans,trans-Abscisic Acid-d3 involves its interaction with specific molecular targets and pathways. In plants, it binds to abscisic acid receptors, triggering a cascade of signaling events that regulate various physiological processes, such as stomatal closure, seed dormancy, and stress responses. The deuterium atoms in the compound can provide insights into the dynamics and kinetics of these interactions.
相似化合物的比较
Similar Compounds
Abscisic Acid: The non-deuterated form of the compound, widely studied for its role in plant physiology.
Deuterated Plant Hormones: Other deuterated plant hormones, such as deuterated gibberellins and cytokinins, used in similar research applications.
Uniqueness
(+)-trans,trans-Abscisic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research, such as improved stability and the ability to trace the compound in complex biological systems using mass spectrometry. This makes it a valuable tool for studying the detailed mechanisms of abscisic acid’s effects and interactions.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
267.33 g/mol |
IUPAC 名称 |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-(trideuteriomethyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1/i1D3 |
InChI 键 |
JLIDBLDQVAYHNE-VNMXHFGYSA-N |
手性 SMILES |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)C)O |
规范 SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


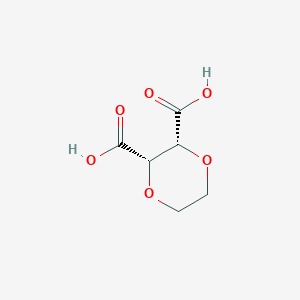

![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
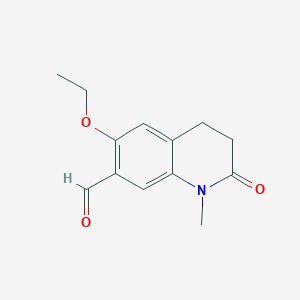
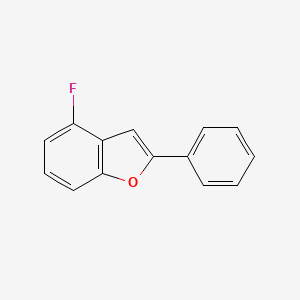

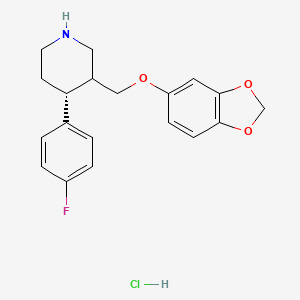
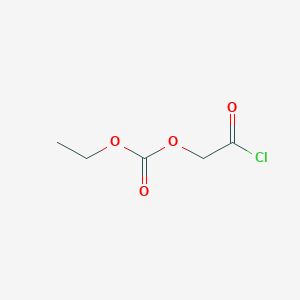
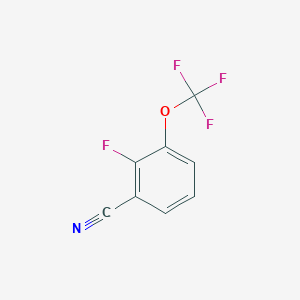
![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
